molecular formula C15H24N2O3S B2959455 N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide CAS No. 1216537-38-0

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2959455
CAS No.: 1216537-38-0
M. Wt: 312.43
InChI Key: IHUYFKIORSRPOT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a hydroxypropyl chain

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds such as monocarbonyl analogs of cyclic imides, n-phenylpyrrolidin-2-ones, and n-phenyldihydro-1h-pyrrol-2-ones have been shown to act as potential protoporphyrinogen oxidase (ppo) inhibitors . This suggests that N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide might interact with its targets in a similar manner, leading to inhibition of certain enzymes or pathways.

Biochemical Pathways

Based on the potential ppo inhibitory activity of related compounds , it can be inferred that this compound might affect the heme biosynthesis pathway, where PPO plays a crucial role.

Result of Action

If the compound acts as a ppo inhibitor like its related compounds , it could potentially lead to the disruption of heme biosynthesis, affecting cellular functions that rely on heme-containing proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Hydroxypropyl Chain: This can be achieved through the reaction of an appropriate epoxide with a nucleophile, such as pyrrolidine, under basic conditions.

    Introduction of the Sulfonamide Group: The hydroxypropyl intermediate is then reacted with a sulfonyl chloride derivative, such as 4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
  • N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
  • N-(2-hydroxy-3-(morpholin-4-yl)propyl)-N,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the pyrrolidine ring, which can enhance its binding properties and biological activity compared to similar compounds. The combination of the hydroxypropyl chain and the sulfonamide group also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-5-7-15(8-6-13)21(19,20)16(2)11-14(18)12-17-9-3-4-10-17/h5-8,14,18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUYFKIORSRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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